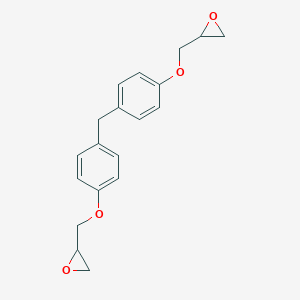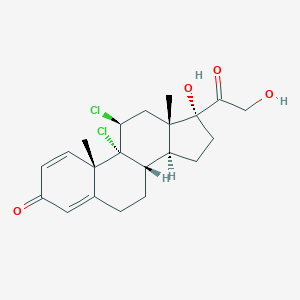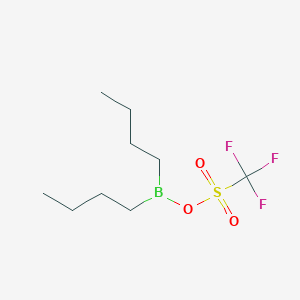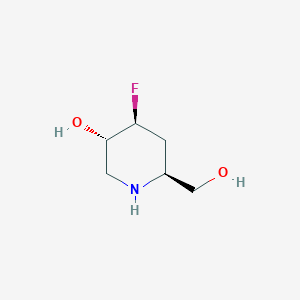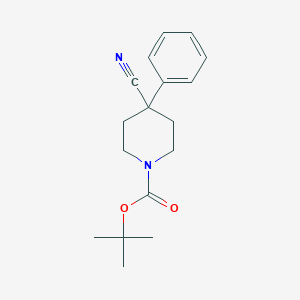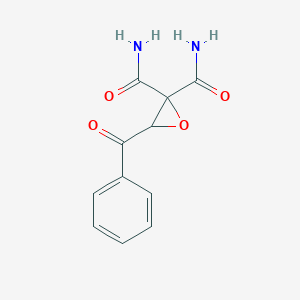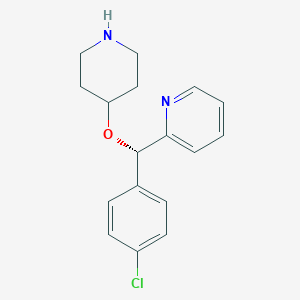
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Vue d'ensemble
Description
“(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is an organic compound with the molecular formula C17H19ClN2O . It is a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular weight of “(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is 302.8 . The InChI code for this compound is 1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 .
Physical And Chemical Properties Analysis
“(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is a yellow to brown sticky oil to semi-solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Dopamine Receptor Research
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and its derivatives have been explored for their affinity and selectivity towards human dopamine receptors, particularly the D4 subtype. Rowley et al. (1997) conducted systematic modifications of the molecule to improve its affinity and selectivity, leading to the discovery of a compound with significant antagonist activity at the D4 receptor and potential for oral bioavailability (Rowley et al., 1997).
Metabolic Studies
The metabolism of a dopamine D4 selective antagonist, closely related to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, was studied by Zhang et al. (2000). They identified two major metabolic pathways in rats, monkeys, and humans, providing insights into the biotransformation of such compounds (Zhang et al., 2000).
Crystallography and Molecular Structure
The structural analysis of related compounds provides insights into their conformation and potential interactions. Kaur et al. (2013) described the structural aspects of a similar compound, noting the dihedral angles and configurations critical for understanding its interactions (Kaur et al., 2013).
Antibacterial and Antifungal Properties
Compounds with a pyridine nucleus, such as (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, have been synthesized and tested for their biological activity against various bacterial and fungal species. Bhuva et al. (2015) reported moderate activity for some synthesized compounds, suggesting potential applications in antimicrobial therapy (Bhuva et al., 2015).
Synthesis and Chemical Properties
The synthesis of related compounds has been documented to understand their chemical properties better. Li (2012) described the synthesis of an intermediate compound, providing a foundation for further research and development (Li, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447428 | |
| Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | |
CAS RN |
201594-84-5 | |
| Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
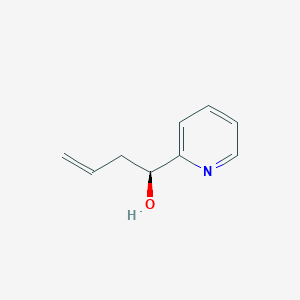
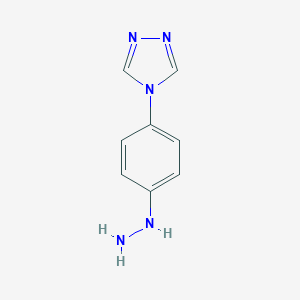

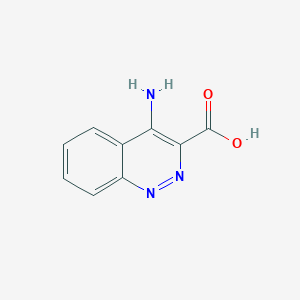
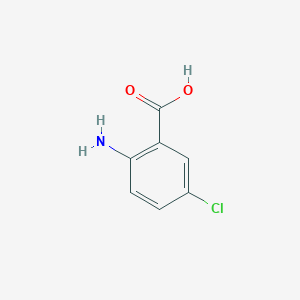
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
